N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(morpholin-4-yl)benzamide
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Overview
Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(morpholin-4-yl)benzamide is a synthetic organic compound that features a benzofuran ring, a morpholine ring, and a benzamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(morpholin-4-yl)benzamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . The morpholine ring can be introduced through nucleophilic substitution reactions, and the benzamide group is usually formed via amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the synthesis process . Additionally, the use of proton quantum tunneling has been reported to reduce side reactions and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(morpholin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and benzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction can produce dihydrobenzofuran derivatives.
Scientific Research Applications
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(morpholin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(morpholin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the benzamide group can form hydrogen bonds with target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their anti-tumor and antibacterial activities.
Morpholine derivatives: Used in pharmaceuticals for their solubility and bioavailability properties.
Benzamide derivatives: Known for their ability to form hydrogen bonds with target proteins.
Uniqueness
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(morpholin-4-yl)benzamide is unique due to its combination of a benzofuran ring, a morpholine ring, and a benzamide group. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound in scientific research .
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(21-13-16-14-25-19-4-2-1-3-18(16)19)15-5-7-17(8-6-15)22-9-11-24-12-10-22/h1-8,16H,9-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDBSGLPFBVPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3COC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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